3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid
Overview
Description
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid is a complex organic compound that features a piperidine ring substituted with dimethyl groups and a naphthalen-2-yloxyethyl side chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine typically involves multiple steps, starting with the preparation of the piperidine ring and subsequent functionalization. Common synthetic routes include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of Dimethyl Groups: Methylation reactions using reagents like methyl iodide or dimethyl sulfate.
Attachment of the Naphthalen-2-yloxyethyl Side Chain: This step often involves etherification reactions using naphthalen-2-ol and appropriate alkylating agents.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, focusing on scalability, cost-effectiveness, and minimizing environmental impact. Techniques such as continuous flow chemistry and the use of green solvents may be employed.
Chemical Reactions Analysis
Types of Reactions
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine undergoes various chemical reactions, including:
Oxidation: Can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst.
Substitution: Nucleophilic substitution reactions, particularly at the piperidine nitrogen or the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides or sulfonates in the presence of a base.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction typically produces the corresponding alcohols or amines.
Scientific Research Applications
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activity, including interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream effects. The exact pathways involved depend on the specific application and the biological context.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpiperidine: Lacks the naphthalen-2-yloxyethyl side chain.
1-(2-Naphthalen-2-yloxyethyl)piperidine: Lacks the dimethyl groups on the piperidine ring.
Naphthalen-2-ol: The aromatic component without the piperidine ring.
Uniqueness
3,5-Dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine is unique due to the combination of its structural features, which confer distinct chemical properties and potential applications. The presence of both the dimethyl-substituted piperidine ring and the naphthalen-2-yloxyethyl side chain allows for diverse reactivity and interactions with various molecular targets.
Properties
IUPAC Name |
3,5-dimethyl-1-(2-naphthalen-2-yloxyethyl)piperidine;oxalic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO.C2H2O4/c1-15-11-16(2)14-20(13-15)9-10-21-19-8-7-17-5-3-4-6-18(17)12-19;3-1(4)2(5)6/h3-8,12,15-16H,9-11,13-14H2,1-2H3;(H,3,4)(H,5,6) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IOJVBISUDJIHLM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)CCOC2=CC3=CC=CC=C3C=C2)C.C(=O)(C(=O)O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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